Product packaging for 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol(Cat. No.:)

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol

Cat. No.: B7990909
M. Wt: 218.33 g/mol
InChI Key: LIJYNWINHCAFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B7990909 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-1-[4-(2-methylpropyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)10-12-4-6-13(7-5-12)15(3,16)14-8-9-14/h4-7,11,14,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJYNWINHCAFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Synthetic Complexity of Aryl Substituted Cyclopropyl Alcohols

The structure of 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol, a tertiary alcohol, is characterized by the presence of a cyclopropyl (B3062369) ring and a 4-isobutylphenyl group attached to the same carbon atom that bears the hydroxyl group. This arrangement results in a chiral center, meaning the compound can exist as a pair of enantiomers. The three-dimensional arrangement of these groups around the central carbon atom is crucial to its chemical and physical properties.

The synthesis of such aryl-substituted tertiary cyclopropyl alcohols presents a considerable challenge to synthetic chemists. The construction of the sterically hindered quaternary carbon center bearing a cyclopropyl group, an aryl group, and a hydroxyl group requires carefully designed synthetic strategies. Several established methods for the synthesis of cyclopropanols and tertiary alcohols can be hypothetically applied, each with its own set of complexities.

One potential synthetic route involves the Grignard reaction , a cornerstone of carbon-carbon bond formation. pressbooks.pubkhanacademy.orgorganicchemistrytutor.comyoutube.comkhanacademy.org This could theoretically involve the reaction of a cyclopropyl magnesium halide with 4'-isobutylacetophenone (B122872) or, alternatively, the reaction of a 4-isobutylphenyl magnesium halide with cyclopropyl methyl ketone. Both pathways lead to the formation of the desired tertiary alcohol upon acidic workup. However, the availability and stability of the cyclopropyl Grignard reagent can be a limiting factor.

Another powerful method for the synthesis of cyclopropanols is the Kulinkovich reaction . wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com This reaction typically involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form 1-substituted cyclopropanols. To synthesize this compound via this method, a potential precursor would be an ester of 4-isobutylbenzoic acid. The reaction with a suitable Grignard reagent and titanium catalyst would generate the cyclopropanol (B106826) ring. The diastereoselectivity of this reaction can be influenced by the nature of the substrate and the reaction conditions. orgsyn.org

The Simmons-Smith reaction and its modifications offer another avenue for the introduction of a cyclopropane (B1198618) ring. acs.orgnih.govwikipedia.orgorganic-chemistry.orgharvard.edu This reaction typically involves the cyclopropanation of an alkene. A possible synthetic sequence could start with the appropriate styrene (B11656) derivative, which would first undergo a reaction to form an alkene with the desired substitution pattern, followed by cyclopropanation. Subsequent oxidation of the resulting cyclopropyl-substituted intermediate could then yield the target tertiary alcohol. The stereospecificity of the Simmons-Smith reaction is a key advantage, allowing for control over the relative stereochemistry of the cyclopropane ring. masterorganicchemistry.com

Significance of the Isobutylphenyl Moiety in Organic Synthesis and Chemical Scaffolds

The isobutylphenyl group is a well-known structural motif in medicinal chemistry, most famously as a key component of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) (2-(4-isobutylphenyl)propanoic acid). mdpi.comresearchgate.net The presence of this moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the isobutyl group can enhance membrane permeability and binding to biological targets.

The study of ibuprofen and its analogues has provided valuable insights into the structure-activity relationships of compounds containing the isobutylphenyl moiety. researchgate.net This knowledge can be leveraged in the design of new molecules, including derivatives of 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol, with tailored biological profiles.

Research Landscape of Cyclopropyl Alcohol Derivatives

Stereoselective Synthesis of the Cyclopropyl Alcohol Moiety

The creation of the chiral tertiary alcohol center, where the cyclopropyl, methyl, and 4-isobutylphenyl groups are attached to the same carbon, is a significant synthetic hurdle. Achieving high stereoselectivity requires carefully designed methodologies. The most direct route to this alcohol is through the addition of an organometallic cyclopropyl or methyl reagent to a suitable ketone precursor, such as 4'-isobutylacetophenone (B122872) or (4-isobutylphenyl)(cyclopropyl)methanone.

A common precursor for the target alcohol is 4'-isobutylacetophenone. The synthesis of 1-(4-isobutylphenyl)ethanol (B131453) can be achieved via the hydrogenation of 4'-isobutylacetophenone. rdd.edu.iqgoogle.com For instance, hydrogenation in the absence of a solvent using a treated activated sponge nickel catalyst is one documented method. google.com Another approach involves mixing 4'-isobutylacetophenone with sodium borohydride (B1222165) in methanol (B129727). chemicalbook.com The addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to 4'-isobutylacetophenone would yield the target tertiary alcohol, this compound. rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry in synthesis. wikipedia.orgwikiwand.com A general strategy involves covalently attaching a chiral auxiliary to the substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. wikipedia.org For the synthesis of chiral tertiary alcohols, an auxiliary can be attached to either the ketone or the nucleophile.

For example, a chiral auxiliary like a trans-2-phenyl-1-cyclohexanol (B1200244) or an oxazolidinone could be used. wikipedia.orgwikiwand.com In a relevant application, Evans' synthesis of cytovaricin utilized oxazolidinone auxiliaries to direct multiple asymmetric aldol (B89426) and alkylation reactions, successfully setting the stereochemistry of nine different centers. wikiwand.com While direct examples for this compound are not prevalent, the principle can be applied. An auxiliary could be used to guide the diastereoselective addition of a cyclopropyl or methyl group to a ketone precursor. uwaterloo.ca For instance, a chiral auxiliary could be incorporated into a derivative of 4'-isobutylacetophenone to control the facial attack of cyclopropylmagnesium bromide.

Asymmetric Catalysis in Cyclopropanation and Carbonyl Additions

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Carbonyl Addition: The addition of organozinc reagents to carbonyl compounds is a well-studied transformation for which several catalytic systems have been developed. nih.gov Chiral ligands, such as binaphthyl-based polymers or bisoxazoline (BOX) ligands in complex with metals like nickel, can facilitate the enantioselective addition of organozinc reagents to ketones. nih.govacs.org Specifically, the addition of dicyclopropylzinc to (4-isobutylphenyl) methyl ketone in the presence of a chiral catalyst could provide the desired alcohol with high enantioselectivity. Cobalt-catalyzed asymmetric hydrogenation of ketones is another powerful method for producing chiral alcohols. acs.org

Asymmetric Cyclopropanation: An alternative strategy involves the asymmetric cyclopropanation of an alkene precursor. For instance, an enol ether derived from 4'-isobutylacetophenone could undergo diastereoselective cyclopropanation controlled by a catalytically formed chiral auxiliary. nih.gov Research has shown that chiral N,N'-dioxide-scandium(III) complexes can catalyze the asymmetric ring-opening of cyclopropyl ketones, which is a related transformation. researchgate.net Similarly, catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions can be used to construct chiral cyclopropyl nucleoside analogues, demonstrating the feasibility of creating chiral cyclopropane (B1198618) rings catalytically. nih.gov

Diastereoselective Control in Nucleophilic Additions to Substituted Cyclopropyl Ketones

When the synthesis proceeds through a cyclopropyl ketone intermediate, such as (4-isobutylphenyl)(cyclopropyl)methanone, the stereochemistry is determined by the nucleophilic addition of a methyl group (e.g., from methylmagnesium bromide or methyllithium). The inherent stereochemistry of a chiral cyclopropyl ketone can direct the incoming nucleophile.

Studies on nucleophilic additions to cyclopropyl ketones have shown that the facial selectivity can be influenced by the substituents on the cyclopropane ring. cdnsciencepub.com Furthermore, Lewis acid-catalyzed nucleophilic substitution at the quaternary carbon of cyclopropyl ketones can proceed with high regio- and diastereoselectivity. nih.govresearchgate.net This suggests that the addition of a methyl nucleophile to a chiral (4-isobutylphenyl)(cyclopropyl)methanone could be controlled to favor one diastereomer of the final alcohol product. The stereochemical outcome can often be predicted based on established models of nucleophilic addition to chiral ketones.

Functionalization of the Isobutylphenyl Core

The synthesis of the target molecule relies on the availability of a correctly functionalized isobutylphenyl precursor. This involves the introduction of the isobutyl group and another functional group (like an acetyl or cyclopropylcarbonyl group) at the para position of the benzene (B151609) ring.

Introduction of the Isobutyl Group onto Aromatic Rings

The isobutyl group can be introduced onto a benzene ring through Friedel-Crafts chemistry. A common industrial route involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of aluminum trichloride, followed by a reduction of the resulting ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) to yield isobutylbenzene (B155976). sciencesnail.comchemicalbook.com

Reaction Reagents Product Reference
Friedel-Crafts AcylationBenzene, Isobutyryl chloride, AlCl₃Isobutyrophenone sciencesnail.com
Wolff-Kishner ReductionIsobutyrophenone, Hydrazine hydrate, BaseIsobutylbenzene chemicalbook.com

Regioselective Functionalization of the Phenyl Ring

With isobutylbenzene as the starting material, the next step is to introduce a functional group at the 4-position (para) of the phenyl ring. The isobutyl group is an ortho-, para-directing group in electrophilic aromatic substitution. Due to the steric bulk of the isobutyl group, the para-substituted product is strongly favored. sciencesnail.com

Friedel-Crafts Acylation: The most direct method to synthesize the key precursor, 4'-isobutylacetophenone, is the Friedel-Crafts acylation of isobutylbenzene. sciencesnail.comechemi.com This reaction is typically performed with acetyl chloride and a Lewis acid catalyst like aluminum chloride, or with acetic anhydride (B1165640) and a catalyst such as hydrogen fluoride (B91410) or zeolite beta. sciencesnail.comgoogle.comjustia.comgoogle.com The use of zeolite beta catalysts is considered a more environmentally friendly ("greener") approach as it avoids the use of corrosive and toxic reagents. google.comgoogle.com

Acylating Agent Catalyst Key Features Reference
Acetyl chlorideAluminum chlorideTraditional method, effective but generates waste. sciencesnail.comgoogle.com
Acetic anhydrideHydrogen fluorideIndustrial process, high efficiency. rdd.edu.iqsciencesnail.comjustia.com
Acetic anhydrideZeolite betaEcofriendly, reusable catalyst, high para-selectivity. google.comjustia.comgoogle.com

This regioselective acylation provides 4'-isobutylacetophenone, a versatile intermediate that can be converted to this compound through the methods described in section 2.1. sciencesnail.comgoogle.comgoogle.com

Convergent and Linear Synthesis Pathways for this compound

Construction of the Carbon Skeleton

The principal method for assembling the carbon skeleton of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. libretexts.org For the synthesis of the target tertiary alcohol, two primary convergent routes are plausible:

Route A: The reaction of cyclopropylmagnesium bromide with 4'-isobutylacetophenone.

Route B: The reaction of a Grignard reagent derived from a 4-isobutylphenyl halide with cyclopropyl methyl ketone.

Route A is often preferred due to the commercial availability and straightforward synthesis of the precursors.

Synthesis of 4'-Isobutylacetophenone:

The key intermediate, 4'-isobutylacetophenone, is prepared via the Friedel-Crafts acylation of isobutylbenzene. Modern, environmentally conscious methods utilize solid acid catalysts like zeolite beta instead of traditional Lewis acids such as aluminum chloride. google.comjustia.comgoogle.com The reaction typically involves heating isobutylbenzene with acetic anhydride in the presence of the catalyst. google.comjustia.comgoogle.com

Table 1: Synthesis of 4'-Isobutylacetophenone via Friedel-Crafts Acylation

Reactant 1Reactant 2CatalystTemperatureReaction Time
IsobutylbenzeneAcetic AnhydrideZeolite Beta60-165°C2-24 hours

This data is based on typical conditions reported for Friedel-Crafts acylation using zeolite catalysts. google.comjustia.comgoogle.com

Preparation of Cyclopropylmagnesium Bromide:

The cyclopropyl Grignard reagent is synthesized by reacting cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. google.comnih.govsigmaaldrich.com This reaction must be conducted under inert and anhydrous conditions to prevent the deactivation of the highly basic Grignard reagent. quora.com

Table 2: Preparation of Cyclopropylmagnesium Bromide

Reactant 1Reactant 2SolventConditions
Cyclopropyl BromideMagnesium TurningsAnhydrous THFInert atmosphere, room temperature to gentle reflux

This data represents standard conditions for the formation of Grignard reagents. google.comsigmaaldrich.com

Final Carbon-Carbon Bond Formation:

The final step in constructing the carbon skeleton involves the slow addition of the prepared cyclopropylmagnesium bromide solution to a solution of 4'-isobutylacetophenone in an anhydrous ether solvent. libretexts.org The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the acetophenone, forming a magnesium alkoxide intermediate. libretexts.orgquora.com

Reductive Methodologies for Alcohol Formation

The term "reductive methodology" in the context of a Grignard synthesis refers to the final step of the reaction sequence, where the intermediate magnesium alkoxide is converted to the final alcohol product. This is accomplished by an acidic workup.

Table 3: Formation of this compound

IntermediateReagentProduct
Magnesium alkoxide of this compoundAqueous Acid (e.g., HCl, NH₄Cl)This compound

This table outlines the final protonation step in a Grignard reaction to yield the alcohol. quora.com

Configurational Isomerism at the Stereocenter Bearing the Hydroxyl Group

The core of this compound's stereochemistry lies in its central, sp³-hybridized carbon atom. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a cyclopropyl group, a 4-isobutylphenyl group, and a methyl group (from the ethanol (B145695) backbone). A carbon atom with four distinct substituents is defined as a chiral center or stereocenter. wikipedia.org

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. youtube.com These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org According to the CIP rules, priority is assigned to the atoms directly attached to the chiral center based on their atomic number. youtube.com

Table 1: Cahn-Ingold-Prelog Priorities for Substituents on the Chiral Center

PrioritySubstituentBasis for Assignment (Atom at Chiral Center)
1-OH (Hydroxyl)Oxygen (O, atomic number 8)
2-C₆H₄CH₂CH(CH₃)₂ (4-Isobutylphenyl)Carbon (C, attached to other carbons)
3-C₃H₅ (Cyclopropyl)Carbon (C, part of a three-membered ring)
4-CH₃ (Methyl)Carbon (C, attached to hydrogens)

Note: The relative priority between the 4-isobutylphenyl and cyclopropyl groups is determined by further examination of the atoms attached to the initial carbon atoms.

The existence of these two enantiomers, (R)-1-Cyclopropyl-1-(4-isobutylphenyl)ethanol and (S)-1-Cyclopropyl-1-(4-isobutylphenyl)ethanol, gives rise to configurational isomerism. These isomers are identical in most physical properties but differ in their interaction with plane-polarized light and with other chiral molecules. wikipedia.org

Conformational Analysis of the Cyclopropyl and Isobutylphenyl Moieties

Beyond fixed configurational isomerism, the molecule exhibits conformational isomerism due to rotation around its single bonds.

Cyclopropyl Moiety: The three-membered cyclopropyl ring is conformationally rigid. However, its orientation relative to the rest of the molecule is significant. Computational studies on related molecules, such as cyclopropyl methyl ketone, show that specific conformations (e.g., s-cis or s-trans) are more stable due to electronic and steric effects. uwlax.edu For this compound, the rotation around the bond connecting the cyclopropyl ring to the chiral center would be expected to have energetic barriers, leading to preferred conformations where steric hindrance with the bulky 4-isobutylphenyl and methyl groups is minimized.

Dynamic Stereochemical Processes: Isomerization of Related Cyclopropanols

Dynamic stereochemistry explores the chemical reactions and conformational changes that affect the stereochemical identity of a molecule. youtube.comyoutube.com While specific isomerization studies on this compound are not detailed in the available literature, the behavior of related cyclopropyl-substituted alcohols (cyclopropanols or cyclopropyl carbinols) provides insight into potential dynamic processes.

Cyclopropyl carbinols can undergo various rearrangements, often under acidic conditions, which can lead to ring-opening or structural isomerization. For instance, the thermal isomerization of 2,3-dihydrofuran (B140613) is a known method to produce cyclopropanecarboxaldehyde, a precursor to cyclopropylmethanol. google.com Such processes highlight the reactivity inherent in the cyclopropyl system, which could potentially be involved in dynamic stereochemical transformations of the title compound under certain reaction conditions. Dynamic stereochemistry also encompasses the study of how the stereochemistry of reactants influences reaction rates and product distributions. youtube.com The interconversion between stereoisomers can be influenced by external reagents or conditions, effectively stopping or biasing a dynamic equilibrium. nih.gov

Analytical Methodologies for Stereochemical Elucidation

Determining the absolute configuration and enantiomeric purity of chiral molecules like this compound requires specialized analytical techniques. rsc.org

X-ray Crystallography: This is considered the most reliable method for determining the absolute configuration of a chiral molecule. nih.govpurechemistry.orgnih.gov The technique involves diffracting X-rays through a single crystal of one of the pure enantiomers. The resulting diffraction pattern allows for the precise mapping of each atom's position in three-dimensional space, unambiguously establishing the (R) or (S) configuration. researchgate.net A significant challenge is the need to grow a high-quality single crystal of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural and stereochemical analysis in solution. numberanalytics.comwordpress.com To distinguish between enantiomers, which have identical NMR spectra, chiral discriminating agents are used. These include:

Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a CDA (e.g., Mosher's acid chloride) to form two diastereomers. nih.govresearchgate.netwikipedia.org Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for their identification and quantification. rsc.org

Chiral Solvating Agents (CSAs): The chiral analyte forms transient diastereomeric complexes with a CSA in solution. rsc.orgresearchgate.net This interaction can induce chemical shift differences between the enantiomers in the NMR spectrum.

Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate and quantify enantiomers. mdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) in the chromatography column. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Chiral HPLC can also be used to prepare enantiopure compounds from a racemic mixture. mdpi.com

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. purechemistry.org The resulting spectrum can be compared to reference spectra or theoretical calculations to help determine the absolute configuration. researchgate.net

Table 2: Analytical Methods for Stereochemical Analysis

MethodPrincipleApplication to this compound
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. nih.govProvides unambiguous determination of the absolute (R/S) configuration of a pure enantiomer. purechemistry.org
NMR Spectroscopy Uses chiral agents (derivatizing or solvating) to induce chemical shift differences between enantiomers. rsc.orgresearchgate.netDetermines enantiomeric purity and can help deduce relative and absolute configuration. wordpress.comnih.gov
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase leads to separation. mdpi.comnih.govSeparation of (R) and (S) enantiomers for analytical quantification or preparative isolation.
Circular Dichroism (CD) Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgHelps in assigning absolute configuration by comparing experimental spectra with known compounds or calculations. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 1 Cyclopropyl 1 4 Isobutylphenyl Ethanol

Reaction Mechanism Elucidation in Synthetic Pathways

The most direct and common synthetic route to 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol involves the nucleophilic addition of a cyclopropyl (B3062369) organometallic reagent to a carbonyl compound.

Grignard Reaction: The primary pathway is the Grignard reaction, where cyclopropylmagnesium bromide is reacted with 4'-isobutylacetophenone (B122872).

Mechanism: The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the cyclopropylmagnesium bromide on the electrophilic carbonyl carbon of 4'-isobutylacetophenone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol product, this compound. rsc.org A general procedure for the synthesis of similar cyclopropyl ethanols involves the slow addition of the Grignard reagent to the ketone in an ether solvent at room temperature, followed by quenching with an acid solution. rsc.org

Alternative Catalytic Approaches: While the Grignard reaction is prevalent, other modern catalytic methods highlight alternative strategies for constructing the core α-cyclopropyl alcohol structure. Hydrogen-borrowing (HB) catalysis, for instance, has been developed for the α-cyclopropanation of ketones. nih.gov

Mechanism: This method involves the metal-catalyzed oxidation of an alcohol to generate an aldehyde or ketone in situ, which then participates in an aldol (B89426) condensation with a ketone. nih.gov In a relevant synthetic strategy, a ketone could be alkylated using HB catalysis with a substrate bearing a leaving group, which then undergoes intramolecular cyclization to form the cyclopropane (B1198618) ring. nih.gov The resulting cyclopropyl ketone can then be reduced to the target alcohol.

The choice of synthetic pathway is determined by factors such as substrate availability, desired scale, and stereochemical control. For this compound, the Grignard addition to 4'-isobutylacetophenone remains the most straightforward and widely utilized method.

Reactivity of the Cyclopropyl Ring under Various Conditions

The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which imparts unique chemical properties. While often stable, the ring can participate in reactions, particularly when an adjacent functional group can stabilize a reactive intermediate.

Acidic Conditions: The presence of the tertiary alcohol makes the cyclopropyl ring in this compound susceptible to opening under acidic conditions. Protonation of the hydroxyl group followed by the loss of water generates a tertiary cyclopropylcarbinyl cation. nih.gov This cation is highly reactive and can undergo rearrangement reactions, which are discussed in detail in section 4.4. The stability of this carbocation is enhanced by the adjacent phenyl ring. Lewis acids like bismuth(III) triflate have been shown to catalyze the opening of similar cyclopropyl carbinol systems. thieme-connect.com

Basic Conditions: The cyclopropyl ring is generally stable under basic conditions. The C-C bonds of the ring are not susceptible to cleavage by common bases in the absence of other activating groups.

Thermal Conditions: Gas-phase thermal reactions of molecules containing a cyclopropyl group have been studied. For instance, exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene undergoes several transformations at elevated temperatures, including epimerization and sigmatropic rearrangements. researchgate.net However, the C-C bonds of the cyclopropyl ring itself typically require high temperatures to cleave in the absence of catalytic activation, indicating considerable thermal stability. researchgate.net

Reductive Conditions: The cyclopropyl ring is generally inert to standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt) that would reduce an alkene. acs.org However, more forceful conditions or specific catalytic systems designed for cyclopropane hydrogenolysis can lead to ring opening.

The reactivity is dominated by processes that can relieve ring strain, with acid-catalyzed pathways being the most prominent for the cyclopropyl-alcohol system.

Mechanistic Insights into Oxidation and Reduction Processes of the Secondary Alcohol

The secondary alcohol moiety of this compound can undergo both oxidation and reduction (in its precursor form) reactions, which are fundamental transformations in organic synthesis.

Reduction of the Precursor Ketone: The synthesis of this compound typically involves the reduction of its corresponding ketone, cyclopropyl-(4-isobutylphenyl)ketone.

Mechanism: A common method for this reduction is the use of a metal hydride reagent, such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate alkoxide-boron complex. Subsequent workup with a protic solvent (like methanol (B129727) or water) protonates the resulting alkoxide to yield the secondary alcohol. chemicalbook.com The related reduction of 4-isobutylacetophenone to 1-(4'-isobutylphenyl)ethanol using a sponge nickel catalyst has also been described, proceeding via catalytic hydrogenation. google.com

Oxidation of the Secondary Alcohol: The oxidation of this compound would regenerate the precursor ketone, cyclopropyl-(4-isobutylphenyl)ketone.

Mechanism: Numerous reagents can achieve this transformation. A common laboratory-scale method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination (E2-type) facilitated by the base to yield the ketone, DMSO, and triethylammonium (B8662869) salt. Other methods include using chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Dess-Martin periodinane. These reactions proceed without affecting the stable cyclopropyl ring.

Studies on Cleavage and Rearrangement Reactions of the Cyclopropyl-Alcohol System

The combination of a cyclopropyl group and an adjacent alcohol creates a system ripe for rearrangement, primarily through a cyclopropylcarbinyl cation intermediate. These cations are non-classical, delocalized species that can lead to ring-opened or ring-expanded products. nih.govrsc.org

Acid-Catalyzed Rearrangement: Treatment of this compound with a Brønsted or Lewis acid initiates the dehydration of the alcohol. thieme-connect.com

Mechanism:

Protonation of the hydroxyl group by the acid catalyst.

Loss of a water molecule to form a tertiary cyclopropylcarbinyl cation. The positive charge is stabilized by the adjacent phenyl group.

This cation can exist in equilibrium with a homoallylic cation, leading to ring cleavage. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. Cleavage of the internal cyclopropane bond is often favored to generate a more stable benzylic carbocation. thieme-connect.com

The resulting cationic intermediate can then be trapped by a nucleophile or undergo further rearrangement to yield various products, such as homoallylic sulfides if a sulfur nucleophile is present. nih.gov

Radical-Mediated Rearrangement: Radical reactions also provide a pathway for cyclopropane ring cleavage. The formation of an α-cyclopropyl carbinyl radical can lead to a rapid "radical clock" rearrangement. researchgate.net

Mechanism: While not directly initiated from the alcohol, if a radical were formed at the carbinol carbon, it could undergo a rapid ring-opening. This process involves the homolytic cleavage of one of the cyclopropane C-C bonds to form a more stable, rearranged radical. For instance, studies on 2-aryl-substituted cyclopropyl aldehydes show that an intermediate α-cyclopropyl radical rearranges to a more stable benzyl (B1604629) radical. researchgate.net

The table below summarizes potential reaction pathways based on studies of similar cyclopropyl carbinol systems.

Reaction TypeConditionsKey IntermediatePotential Product TypeReference
Acid-Catalyzed RearrangementChiral Brønsted Acid (e.g., N-triflyl phosphoramide), Thione NucleophileCyclopropylcarbinyl CationChiral Homoallylic Sulfide nih.gov
Lewis Acid-Catalyzed CyclizationBi(OTf)₃, Tethered EsterBenzylic Carbocation (post-cleavage)α-Alkylidene-γ-butyrolactone thieme-connect.com
Radical Clock RearrangementAu Nanoparticle Catalysis, Silaboration Reagentα-Cyclopropyl Radical -> Benzyl RadicalLinear β-boronate Silyl Enol Ether researchgate.net

Computational Chemistry and Theoretical Studies on 1 Cyclopropyl 1 4 Isobutylphenyl Ethanol

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental framework in quantum chemistry that describes the electronic structure of molecules. researchgate.net Unlike valence bond theory, which confines electrons to individual atomic bonds, MO theory posits that electrons occupy molecular orbitals that can extend over the entire molecule. uobaghdad.edu.iq The Linear Combination of Atomic Orbitals (LCAO) is a common approximation used to construct these molecular orbitals. uobaghdad.edu.iq

Key applications of MO theory include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the wavelength of its lowest-energy electronic transition. rsc.org

For 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol, MO calculations, typically performed using Density Functional Theory (DFT), would reveal the distribution of electron density. The aromatic isobutylphenyl group, the hydroxyl group, and the strained cyclopropyl (B3062369) ring all contribute uniquely to the molecule's electronic landscape.

Quantum Mechanical Calculations for Geometry Optimization and Energy Minimization

A fundamental application of computational chemistry is the determination of a molecule's most stable three-dimensional structure, known as its equilibrium geometry. pennylane.ai This is achieved through geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the spatial coordinates of its nuclei. pennylane.aiaps.org Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used for this purpose due to their balance of accuracy and computational cost. nih.gov

For this compound, geometry optimization would define key structural parameters such as bond lengths, bond angles, and dihedral angles. This process is crucial as the calculated equilibrium geometry is the foundation for subsequent predictions of molecular properties, including spectral data and reactivity. pennylane.ai

Although specific optimized geometry data for this compound is not published, we can refer to studies on structurally related compounds to illustrate the expected outcomes. For example, a computational study on ibuprofen (B1674241) and its analogues employed DFT with the B3LYP functional and a 6-31g(d,p) basis set for geometry optimization. nih.gov Similarly, DFT calculations have been performed on cyclopropyl ketones to determine their stable geometries. uobaghdad.edu.iq These studies provide precise values for the geometric parameters of the constituent parts of our target molecule.

Table 1: Illustrative Optimized Geometrical Parameters from Analogous Structures (Note: This table presents typical data from QM calculations on related molecular fragments to illustrate the expected results for this compound.)

ParameterBond/AngleTypical Calculated ValueReference System
Bond LengthC-C (in cyclopropyl)~1.51 ÅCyclopropane (B1198618) uobaghdad.edu.iq
Bond LengthC-C (aromatic)~1.40 ÅIbuprofen nih.gov
Bond LengthC-O (alcohol)~1.43 ÅIbuprofen nih.gov
Bond AngleC-C-C (in cyclopropyl)~60°Cyclopropane uobaghdad.edu.iq
Bond AngleC-C-C (aromatic)~120°Ibuprofen nih.gov
Dihedral AngleH-O-C-CVaries with conformationPhenyl-alkanols

This data provides a quantitative description of the molecule's shape, accounting for factors like the severe angle strain in the cyclopropane ring. maricopa.edu

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying stable intermediates and, crucially, locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For this compound, a key potential reaction is the acid-catalyzed rearrangement of the cyclopropylcarbinyl system. stackexchange.com Such reactions are known to proceed via the formation of a carbocation intermediate, which can then undergo ring-opening. nih.govucl.ac.uk Theoretical studies, primarily using DFT, can elucidate the energetics of these pathways. nih.govacs.org

For example, a detailed DFT investigation into the palladium-catalyzed ring-opening of alkenyl cyclopropyl carbinol derivatives provides a model for how such a study would be approached. acs.org The calculations identified the transition states for different possible C-C bond cleavages within the cyclopropyl ring. nih.govacs.org It was found that the presence and position of the hydroxyl group play a critical role in controlling the selectivity of the ring-opening. acs.org Another study on the cyclopropyl cation itself provided compelling evidence that it is not a stable minimum but rather a transition state for its own ring-opening. nih.govresearchgate.net

Table 2: Illustrative Calculated Activation Energies for Cyclopropane Ring-Opening Reactions (Note: This table shows representative data from theoretical studies on the ring-opening of related cyclopropyl systems to exemplify the type of results obtained.)

Reaction StepSystemCalculation MethodCalculated ΔG‡ (kcal/mol)Reference
C1–C2 Bond CleavageAlkenyl Cyclopropyl DiolDFTLower than C1-C3 cleavage acs.org
C1–C3 Bond CleavageAlkenyl Cyclopropyl DiolDFT3.4 kcal/mol higher than C1-C2 acs.org
Ring-Opening HydroarylationCyclopropyl KetoneDFTVaries with arene nucleophile researchgate.net
Cation Ring-OpeningCyclopropyl CationHigh-accuracy ab initioUnstable (Transition State) researchgate.net

These studies demonstrate that theory can predict which reaction pathways are energetically favorable, explaining observed product distributions and selectivities. For this compound, such calculations could predict the outcome of potential acid-catalyzed rearrangements, guiding synthetic efforts. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations generate a trajectory of conformations, providing insights into the dynamic behavior of a system and allowing for the sampling of its conformational space. nih.gov This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds in its isobutyl and ethanol (B145695) side chains.

MD simulations can identify the most populated (i.e., most stable) conformations of a molecule in a given environment (e.g., in a solvent). The analysis of the conformational landscape is crucial for understanding how the molecule might interact with biological targets or other reagents. nih.gov Enhanced sampling techniques are often employed to overcome energy barriers and explore a wider range of conformations within a feasible simulation time. rsc.org

For this compound, an MD simulation would likely reveal various low-energy conformers distinguished by the orientation of the isobutyl group, the cyclopropyl ring, and the hydroxyl group relative to the phenyl ring. Understanding this conformational preference is a key step in predicting its biological activity and reactivity.

In Silico Predictions of Chemical Reactivity and Selectivity

In silico methods encompass a broad range of computational techniques used to predict the properties of molecules, including their chemical reactivity, selectivity, and potential toxicity. doaj.org These methods often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed biological activity or chemical properties. researchgate.netarabjchem.orgresearchgate.net

For this compound, in silico models could be used to predict a variety of properties. For instance, its reactivity towards metabolic enzymes like cytochrome P450 could be estimated by comparing its structural and electronic features to those of known substrates. The introduction of an alkyne-analog of ibuprofen has been used experimentally to probe for unwanted reactivity, a process that can be guided and rationalized by in silico predictions. nih.gov

Studies on ibuprofen and its derivatives have successfully used in silico tools to predict toxicity profiles, such as hepatotoxicity and gastrointestinal irritation, by identifying toxicophoric groups within the molecule. researchgate.netnih.gov These models can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 3: Illustrative In Silico Predictions for Ibuprofen and its Analogs (Note: This table presents typical predicted properties for related compounds to demonstrate the capabilities of in silico modeling for this compound.)

Property PredictedMethodIllustrative Result for Ibuprofen AnalogReference
Oral BioavailabilityRule-based filters (e.g., Lipinski's)Predicted to be good nih.gov
Acute Toxicity (LD50)QSAR ModelPredicted to be Class IV (Harmful) nih.govdoaj.org
HepatotoxicityToxicophore IdentificationPositive prediction (2-arylpropionic acid group) researchgate.netnih.gov
COX-2 InhibitionMolecular DockingPotential for inhibition based on binding interactions nih.gov
Metabolic PathwaysSubstrate Similarity SearchPrediction of hydroxylation, glucuronidation researchgate.net

By applying similar computational workflows to this compound, researchers can generate hypotheses about its biological activity, metabolic fate, and potential liabilities before undertaking extensive experimental synthesis and testing.

Structure Activity Relationship Sar from a Chemical Perspective

Impact of the Cyclopropyl (B3062369) Moiety on Molecular Interactions

The presence of a cyclopropyl ring in a molecule imparts a unique set of properties that can significantly influence its interactions with its environment. This three-membered ring is not merely a simple alkyl substituent; its distinct electronic and conformational characteristics play a crucial role in defining the molecule's behavior.

The cyclopropyl group is known to provide significant conformational rigidity to a molecule. researchgate.net This is due to the fixed, planar nature of the three carbon atoms in the ring. researchgate.net This rigidity can be advantageous in the design of molecules intended to fit into specific binding pockets, as it reduces the entropic penalty associated with the "freezing" of rotatable bonds upon binding. researchgate.net By locking a portion of the molecule into a more defined conformation, the cyclopropyl moiety can enhance the specificity of molecular interactions.

Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other functional groups, such as a vinyl group or a carbonyl group, in order to fine-tune the electronic and steric properties of a molecule. This strategy is often employed in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of a compound.

Role of the Isobutylphenyl Group in Molecular Recognition

In a biological or chemical environment, the isobutylphenyl moiety will preferentially interact with nonpolar, hydrophobic regions of a binding partner, such as a protein's active site. This is driven by the hydrophobic effect, where the exclusion of water molecules from the interacting surfaces leads to a net increase in entropy and a more favorable binding event.

The phenyl ring of the isobutylphenyl group can also participate in specific non-covalent interactions that are crucial for molecular recognition. These include:

π-π stacking: The aromatic ring can stack with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan, in a binding pocket.

Cation-π interactions: The electron-rich face of the phenyl ring can interact favorably with cationic species. mhmedical.com

Hydrogen bonds: While the phenyl ring itself is not a classical hydrogen bond donor or acceptor, it can participate in weaker C-H···π interactions. mhmedical.com

The specific orientation and positioning of the isobutylphenyl group within a binding site will be dictated by the complementary shape and electronic nature of that site. The interplay of these various non-covalent forces determines the strength and specificity of the molecular recognition event.

Influence of Stereochemistry on Chemical Reactivity Profiles

The central carbon atom of the ethanol (B145695) moiety in 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry at this center has a profound influence on the chemical reactivity of the molecule, particularly in reactions involving this carbinol center.

Nucleophilic substitution or addition reactions at the benzylic carbinol center are highly dependent on the stereochemistry of the starting material. The approach of a nucleophile can be sterically hindered by the bulky cyclopropyl and isobutylphenyl groups, leading to diastereoselective reactions.

Computational studies on related aryl cyclopropyl carbinols have shown that the stability of the intermediate carbocation and the stereochemical outcome of the reaction are influenced by the electronic nature of the substituents on the aryl ring. The cyclopropyl group can participate in the stabilization of an adjacent carbocation through a phenomenon known as "cyclopropylcarbinyl cation rearrangement." However, the extent of this participation and the ultimate stereochemical course of the reaction are delicately balanced by the electronic properties of the aryl group.

For instance, in nucleophilic substitution reactions of cyclopropyl ketones, the reaction proceeds with a high degree of stereoinvertive substitution at the quaternary carbon center. nih.govresearchgate.net This is attributed to the formation of a bicyclobutonium intermediate, which dictates the trajectory of the incoming nucleophile. nih.govresearchgate.net The stereochemistry of the starting material directly controls the stereochemistry of the product, highlighting the critical role of the predefined chiral center.

Design Principles for Modulating Chemical Properties through Structural Variation

The chemical properties of this compound can be systematically modulated by making specific structural variations. These modifications can be guided by the principles of structure-activity relationships to fine-tune the molecule's reactivity, solubility, and interaction profile.

Interactive Data Table: Impact of Structural Variations on Chemical Properties

Structural Variation Potential Impact on Chemical Properties Rationale
Modification of the Isobutyl Group Altered lipophilicity and steric bulk.Increasing or decreasing the length of the alkyl chain, or introducing branching, will directly impact the hydrophobic interactions and the fit within a binding pocket.
Substitution on the Phenyl Ring Modified electronic properties and potential for new interactions.Introducing electron-donating or electron-withdrawing groups can alter the reactivity of the carbinol center and introduce new hydrogen bonding or halogen bonding opportunities.
Replacement of the Cyclopropyl Ring Altered conformational rigidity and electronic character.Replacing the cyclopropyl group with other small rings (e.g., cyclobutyl) or acyclic fragments (e.g., isopropyl) will change the conformational constraints and the potential for π-type interactions.
Modification of the Hydroxyl Group Altered polarity and hydrogen bonding capacity.Conversion of the alcohol to an ether or ester will eliminate its hydrogen bond donating ability and increase its lipophilicity.

Detailed research findings have shown that even subtle changes to the structure of related compounds can have a significant impact on their chemical and biological properties. For example, in a series of N-ethyl-hexedrone analogues, the elongation of an aliphatic side chain was found to correlate with an inverted U-shape psychostimulant response, demonstrating a clear structure-activity relationship. acs.org Similarly, studies on cyclopropane-containing analogs of various pharmacologically active compounds have consistently highlighted the role of the cyclopropyl group in enhancing potency and metabolic stability through conformational restriction.

By applying these design principles, chemists can rationally modify the structure of this compound to optimize its properties for a specific application, whether it be as a synthetic intermediate, a molecular probe, or a lead compound in a drug discovery program.

Advanced Research Applications and Future Directions

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol as a Chiral Building Block in Target-Oriented Synthesis

The presence of a stereocenter in this compound makes it a potentially valuable chiral building block for the synthesis of complex, biologically active molecules. Chiral cyclopropane-containing structures are recognized as key pharmacophores in a variety of pharmaceuticals and natural products. nih.gov The enantioselective synthesis of specific stereoisomers of related compounds, such as 1-(4-isobutylphenyl)ethanol (B131453), has been a subject of interest for producing enantiomerically pure drugs.

The value of optically active cyclopropyl (B3062369) ketones, which are structurally related to the target compound, as building blocks for medicinal chemistry is well-established. nih.gov These motifs are found in bioactive molecules, and chemoenzymatic strategies have been developed to produce a diverse library of chiral cyclopropane (B1198618) scaffolds. nih.gov Similarly, enantiomerically pure this compound could serve as a precursor for more elaborate molecular targets. Its utility could be realized in synthetic campaigns where the cyclopropyl group imparts specific conformational rigidity or metabolic stability, and the 4-isobutylphenyl moiety offers a lipophilic domain for interaction with biological targets.

Below is a representative table illustrating the potential of chiral cyclopropyl building blocks in asymmetric synthesis, showing the kind of data that would be relevant for this compound.

EntryCatalyst/MethodProduct TypeEnantiomeric Excess (ee)Yield (%)
1Rh₂(S-BTPCP)₄Chiral Cyclopropyl Ester95%88%
2Chiral Alcohol Dehydrogenase(S)-1-Aryl-ethanol>99%92%
3Asymmetric Simmons-SmithChiral Cyclopropyl Alcohol90%75%
4Biocatalytic Reduction(S)-1-(4-isobutylphenyl)ethanol>95%High

This table is illustrative and based on data for analogous chiral building blocks.

Development of Novel Methodologies Inspired by its Unique Chemical Features

The chemical reactivity of this compound, particularly the cyclopropylcarbinol system, offers fertile ground for the development of novel synthetic methodologies. Cyclopropylcarbinyl cations are significant non-classical carbocationic intermediates that can undergo a variety of synthetically useful transformations, including cyclopropane formation and skeletal rearrangements. rsc.org

The generation of a carbocation at the tertiary carbon of this compound could lead to interesting and potentially useful molecular rearrangements. The strain inherent in the cyclopropyl ring can be harnessed to drive reactions that would otherwise be energetically unfavorable. Research in this area could focus on acid-catalyzed rearrangements, solvolysis reactions, or interactions with transition metals to forge new C-C bonds or construct novel molecular scaffolds. rsc.orgwiley.com The development of such methodologies would be of broad interest to the synthetic organic chemistry community for the construction of complex molecular architectures. researchgate.net

Exploration of Chemical Probes Based on the this compound Scaffold

Chemical probes are essential tools in chemical biology for understanding protein function and identifying new drug targets. nih.govnih.gov The scaffold of this compound possesses features that make it an attractive starting point for the design of such probes. The 4-isobutylphenyl group is a well-known pharmacophore, most notably as a key component of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). This moiety is known to interact with cyclooxygenase (COX) enzymes.

A chemical probe based on this scaffold could be synthesized by introducing a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group for covalent modification of the target protein. nih.gov Such probes could be used to investigate the binding partners of ibuprofen-like molecules beyond the COX enzymes, potentially uncovering new biological activities or off-target effects. The design of such probes often involves a modular synthetic approach where different components (binding motif, reactive group, reporter tag) can be systematically varied. nih.govresearchgate.net

The development of novel chemical probes is a burgeoning area of research, with applications in identifying new therapeutic targets for diseases like cancer. nih.govncl.ac.uk

Probe ComponentFunctionExample Moiety
Scaffold Provides the core structure for target binding.This compound
Binding Motif Interacts with the protein of interest.4-Isobutylphenyl group
Reactive Group Forms a covalent bond with the target protein.Fluorosulfate, Diazirine
Reporter Tag Enables detection and identification of the probe-protein complex.Alkyne (for click chemistry), Fluorophore

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The unique structural characteristics of this compound make it an ideal candidate for interdisciplinary research bridging organic chemistry and chemical biology. The cyclopropyl group is increasingly recognized for its role in medicinal chemistry, where it can act as a bioisostere for other functional groups, increase metabolic stability, and enforce specific molecular conformations. nih.govscientificupdate.com

An interdisciplinary research program could involve:

Synthesis: The development of efficient, stereoselective syntheses of this compound and its derivatives by organic chemists. nih.govmdpi.com

Computational Modeling: In silico studies to predict the binding of these molecules to various protein targets.

Biochemical and Cellular Evaluation: The use of these compounds in cell-based assays to probe biological pathways, guided by chemical biologists. For instance, the compound has been noted to have potential antioxidant properties in some contexts.

Structural Biology: X-ray crystallography or cryo-EM studies to determine the three-dimensional structure of the compound bound to a protein target, providing insights for the rational design of improved molecules.

Such a collaborative approach is essential for the translation of fundamental chemical discoveries into new therapeutic agents or research tools. ncl.ac.uk

Q & A

Q. What are the standard synthetic routes for 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol?

Methodological Answer: The compound can be synthesized via a two-step approach:

Friedel-Crafts Acylation : React 4-isobutylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-cyclopropyl-1-(4-isobutylphenyl)ethanone.

Reduction : Reduce the ketone intermediate using NaBH₄ or LiAlH₄ in anhydrous THF/Et₂O to yield the target alcohol. Alternative biocatalytic methods include enantioselective reduction using Daucus carota cells, which may improve stereochemical control .

Q. Key Considerations :

  • Monitor reaction progress via TLC or GC-MS.
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and the isobutyl group (δ 1.8–2.2 ppm, doublet). The hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm) in CDCl₃ .
  • IR Spectroscopy : Confirm the alcohol group (O–H stretch: 3200–3600 cm⁻¹) and absence of ketone C=O (absent ~1700 cm⁻¹) post-reduction .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 218.167 (C₁₄H₁₈O⁺) .

Q. What are the solubility and stability profiles under different conditions?

Methodological Answer:

  • Solubility : Slightly soluble in water (<0.1 mg/mL) but highly soluble in ethanol, DMSO, and dichloromethane. Use polar aprotic solvents for reactions .
  • Stability :
    • pH : Stable at neutral pH (6–8); acidic/basic conditions may induce cyclopropane ring opening.
    • Temperature : Store at –20°C under inert gas; degradation observed >40°C .
  • Light Sensitivity : Protect from UV light to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what factors influence enantiomeric excess (ee)?

Methodological Answer:

  • Biocatalysis : Use immobilized P. crispum cells in aqueous buffer (pH 7.0) with glucose as a co-substrate. This method achieves >90% ee for the (S)-enantiomer .
  • Metal Catalysts : Employ Ir-based complexes (e.g., [Ir(cod)(NHC)]PF₆) for asymmetric transfer hydrogenation. Key factors:
    • Solvent : Isopropanol improves H-transfer efficiency.
    • Additives : KOtBu (1 eq.) enhances catalyst turnover .
  • Optimization : Screen reaction time (6–24 h) and co-solvents (e.g., THF:H₂O) to balance yield and ee .

Q. What are the structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Cyclopropyl Modification : Replacing cyclopropane with larger rings (e.g., cyclohexyl) reduces antimicrobial activity, suggesting steric hindrance limits target binding .
  • Isobutyl Substituent : The 4-isobutyl group enhances lipophilicity (logP ~3.2), improving membrane permeability in bacterial assays .
  • Hydroxyl Position : Tertiary alcohols (vs. primary) show 2–3× higher potency in Staphylococcus aureus inhibition (MIC: 8 µg/mL vs. 16 µg/mL) .

Q. How do environmental factors affect the compound's stability and efficacy in experimental settings?

Methodological Answer:

  • Temperature : Elevated temps (≥50°C) accelerate decomposition (t₁/₂: 12 h at 50°C vs. 30 days at 25°C) .
  • pH : Degradation pathways:
    • Acidic (pH <4) : Cyclopropane ring opening forms 3-(4-isobutylphenyl)propanoic acid.
    • Basic (pH >10) : Dehydration yields 1-cyclopropyl-1-(4-isobutylphenyl)ethylene .
  • Oxidants : Exposure to H₂O₂ or O₂ generates ketone byproducts; use antioxidants (e.g., BHT) in storage .

Q. How to address contradictions in reaction yields from different catalytic systems?

Methodological Answer:

  • Case Study : NaBH₄ reduction gives 85–90% yield in THF, while LiAlH₄ achieves 95% but requires strict anhydrous conditions. Contradictions arise from trace moisture or substrate impurities .
  • Troubleshooting :
    • Purity Check : Analyze starting ketone via GC-MS for contaminants (e.g., residual AlCl₃ from acylation).
    • Catalyst Screening : Compare Pd/C (hydrogenation) vs. biocatalysts for stereochemical outcomes.
    • Statistical Design : Use DOE (Design of Experiments) to optimize solvent/catalyst ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.